

analytical methods for 2-Fluoro-4-morpholinobenzoic acid characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-4-morpholinobenzoic Acid

Cat. No.: B1441508

[Get Quote](#)

An In-Depth Technical Guide to the Analytical Characterization of **2-Fluoro-4-morpholinobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-morpholinobenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its structure incorporates three key pharmacophoric elements: a fluorinated benzene ring, a carboxylic acid moiety, and a morpholine substituent. The fluorine atom can enhance metabolic stability and binding affinity, the carboxylic acid provides a key interaction point for biological targets, and the morpholine group often improves aqueous solubility and pharmacokinetic properties.

Given its role as a critical building block for more complex pharmaceutical agents, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. A multi-faceted analytical approach is required to ensure the identity, quality, and stability of the material, which underpins the reliability of subsequent research and development efforts. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the complete characterization of **2-Fluoro-4-morpholinobenzoic acid**.

Physicochemical Properties

A foundational step in the analytical workflow is the documentation of the compound's basic physicochemical properties. These data serve as an initial identity check and are crucial for regulatory submissions.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ FNO ₃	PubChem[1]
Molecular Weight	225.22 g/mol	PubChem[1]
CAS Number	588708-72-9	PubChem[1]
Appearance	White to off-white solid	General knowledge
IUPAC Name	2-fluoro-4-(morpholin-4-yl)benzoic acid	N/A

Chromatographic Analysis for Purity and Quantification: RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of **2-Fluoro-4-morpholinobenzoic acid** and for its quantification in various matrices. A reversed-phase (RP-HPLC) method is particularly well-suited for this purpose, separating the analyte from potential starting materials, by-products, and degradants based on differences in hydrophobicity.

Principle of Analysis

In RP-HPLC, the analyte is dissolved in a mobile phase and passed through a column containing a non-polar stationary phase (typically C18). Because **2-Fluoro-4-morpholinobenzoic acid** is a moderately polar molecule, it will be retained on the column. By gradually increasing the proportion of an organic solvent (like acetonitrile) in the mobile phase, the analyte is eluted. The retention time is a characteristic property under specific conditions, while the peak area is proportional to its concentration. The addition of an acid, such as formic acid, to the mobile phase is critical for achieving sharp, symmetrical peaks by suppressing the ionization of the carboxylic acid group.[2]

Experimental Protocol: RP-HPLC Method

This protocol describes a robust gradient RP-HPLC method for the purity assessment of **2-Fluoro-4-morpholinobenzoic acid**.

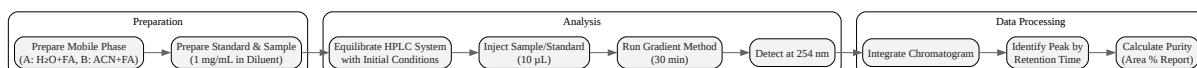
Instrumentation and Materials:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
- Analytical balance.
- Volumetric flasks and pipettes.
- HPLC vials.
- **2-Fluoro-4-morpholinobenzoic acid** reference standard and sample.
- Acetonitrile (HPLC grade).
- Water (HPLC grade or Milli-Q).
- Formic acid ($\geq 98\%$).

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
 - Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
 - Degas both mobile phases before use.
- Standard Solution Preparation (1.0 mg/mL):
 - Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

- Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
Sonicate briefly if necessary to ensure complete dissolution.
- Sample Solution Preparation (1.0 mg/mL):
 - Prepare the sample solution in the same manner as the standard solution.
- Chromatographic Conditions: This method is a starting point and may require optimization for specific impurity profiles. Similar methods are used for various benzoic acid derivatives.[3][4]


Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 5 µm (or equivalent)
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Gradient	0-20 min: 10% to 90% B 20-25 min: 90% B 25-26 min: 90% to 10% B 26-30 min: 10% B (re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm (or optimal wavelength determined by DAD)
Injection Volume	10 µL

Data Analysis:

- Identity: The retention time of the major peak in the sample chromatogram should match that of the reference standard.
- Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
- Quantification: Generate a calibration curve by injecting a series of known concentrations of the reference standard. Plot peak area versus concentration and use linear regression to

determine the concentration of the analyte in the sample.

HPLC Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC Purity Analysis.

Spectroscopic Analysis for Structural Elucidation

While HPLC confirms purity, it does not provide definitive structural information. A combination of spectroscopic techniques is essential to verify the molecular structure of **2-Fluoro-4-morpholinobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule by probing the chemical environment of atomic nuclei like ¹H, ¹³C, and ¹⁹F.

Principle of Analysis: NMR spectroscopy measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The resonance frequency (chemical shift) of a nucleus is highly sensitive to its local electronic environment, providing information about its bonding and proximity to other atoms. Coupling patterns (splitting) between adjacent nuclei reveal connectivity.

Experimental Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and show the exchangeable acid proton.

- Data Acquisition: Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters are typically sufficient.

Expected Spectral Features (in DMSO-d_6): The predicted chemical shifts and multiplicities are based on established values for similar structural motifs.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Spectrum	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	~12.9	Broad singlet	Carboxylic acid (-COOH)
	~7.8	Doublet of doublets	Aromatic H, ortho to -COOH
	~6.8	Doublet of doublets	Aromatic H, meta to -COOH
	~6.7	Doublet	Aromatic H, ortho to -F
	~3.7	Triplet	Morpholine (-O-CH ₂ -)
	~3.3	Triplet	Morpholine (-N-CH ₂ -)
^{13}C NMR	~166	Singlet	Carboxylic acid (C=O)
	~160 (d, $J \approx 250$ Hz)	Doublet	Aromatic C-F
	~155	Singlet	Aromatic C-N
	~132 (d)	Doublet	Aromatic C-H
	~115 (d)	Doublet	Aromatic C-H
	~110	Singlet	Aromatic C-COOH
	~101 (d)	Doublet	Aromatic C-H
	~66	Singlet	Morpholine (-O-CH ₂ -)
	~47	Singlet	Morpholine (-N-CH ₂ -)
^{19}F NMR	~ -115	Singlet	Aromatic F

Note: 'd' indicates a doublet due to C-F coupling.

Mass Spectrometry (MS)

MS provides the molecular weight of a compound and, through fragmentation, offers further structural clues. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula with high accuracy.

Principle of Analysis: The molecule is ionized, typically by electrospray ionization (ESI), which forms charged molecular ions (e.g., $[M+H]^+$ or $[M-H]^-$). These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Experimental Protocol:

- **Instrumentation:** Use an LC-MS system, coupling the HPLC method described in Section 1 to an ESI source connected to a TOF or Orbitrap mass analyzer.
- **Infusion:** For a quick analysis, infuse the sample solution directly into the mass spectrometer.
- **Ionization Mode:** Acquire data in both positive ($[M+H]^+$) and negative ($[M-H]^-$) ESI modes to maximize information.

Expected Results:

- **Molecular Formula:** $C_{11}H_{12}FNO_3$
- **Exact Mass:** 225.0801
- **Positive Mode (ESI+):** Expected m/z for $[M+H]^+ = 226.0879$
- **Negative Mode (ESI-):** Expected m/z for $[M-H]^- = 224.0723$

HRMS data confirming these exact masses to within 5 ppm provides strong evidence for the elemental composition.[\[8\]](#)

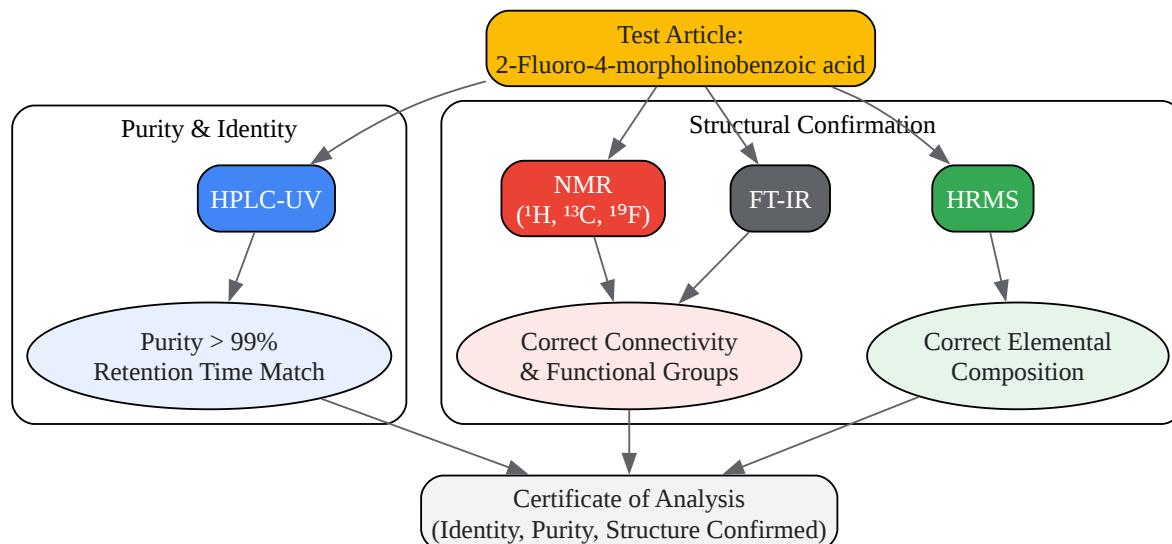
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Principle of Analysis: Infrared radiation is passed through a sample. Molecules absorb radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds. This creates a unique spectral "fingerprint."

Experimental Protocol:

- Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal and collect the spectrum.


Expected Characteristic Absorption Bands: The following table lists the key vibrational frequencies expected for **2-Fluoro-4-morpholinobenzoic acid**.^{[9][10]}

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300 - 2500 (broad)	O-H stretch	Carboxylic Acid
~1700	C=O stretch	Carboxylic Acid
~1610, ~1500	C=C stretch	Aromatic Ring
~1250	C-F stretch	Aryl-Fluoride
~1115	C-O-C stretch	Morpholine Ether

The presence of a very broad O-H stretch and a strong carbonyl (C=O) absorption are definitive indicators of the carboxylic acid functional group.

Integrated Analytical Workflow

No single technique is sufficient for full characterization. The strength of this analytical approach lies in the integration of orthogonal methods, where each technique validates the others.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for complete compound characterization.

Conclusion

The analytical characterization of **2-Fluoro-4-morpholinobenzoic acid** requires a synergistic combination of chromatographic and spectroscopic techniques. RP-HPLC provides robust, quantitative data on purity, while the collective power of NMR, MS, and FT-IR delivers an unambiguous confirmation of the molecular structure. Adherence to these detailed protocols ensures the generation of high-quality, reliable data, which is fundamental for advancing drug development programs and ensuring the integrity of scientific research.

References

- Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. *Acta Crystallographica Section E: Structure Reports Online*, 66(9), o2340.
- Supporting Information for a scientific article. (n.d.).
- NIST. 2-Fluorobenzoic acid, morpholide. NIST Chemistry WebBook.
- Prakash, G. K. S., et al. (2016). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. *Arkivoc*, 2016(4), 226-239.

- PubChem. 2-Fluoro-4-methoxybenzoic acid. National Center for Biotechnology Information.
- PubChem. 3-Fluoro-4-morpholinobenzoic acid. National Center for Biotechnology Information.
- Royal Society of Chemistry. Analytical Methods. RSC Publishing.
- Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry.
- ResearchGate. (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
- MDPI. Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. *Molecules*, 27(3), 850.
- National Center for Biotechnology Information. 4-Fluoro-2-(phenylamino)benzoic acid.
- NIST. Benzoic acid, 4-fluoro-. NIST Chemistry WebBook.
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
- Wikipedia. 4-Fluorobenzoic acid.
- CIPAC. Multi-active method for the analysis of active substances in formulated products to support quality control scope.
- MDPI. Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid.
- Journal of Food and Drug Analysis. Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan.
- Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscopic of Organic Material.
- National Center for Biotechnology Information. Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers.
- Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4.
- National Center for Biotechnology Information. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Fluoro-4-morpholinobenzoic acid | C11H12FNO3 | CID 12109595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cipac.org [cipac.org]
- 4. ripublication.com [ripublication.com]
- 5. rsc.org [rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. rsc.org [rsc.org]
- 8. Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoic acid, 4-fluoro- [webbook.nist.gov]
- 10. znaturforsch.com [znaturforsch.com]
- To cite this document: BenchChem. [analytical methods for 2-Fluoro-4-morpholinobenzoic acid characterization]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1441508#analytical-methods-for-2-fluoro-4-morpholinobenzoic-acid-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com